molecular formula C23H22N2O6S B287781 ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate

Cat. No. B287781
M. Wt: 454.5 g/mol
InChI Key: QFRRRQGZJXBMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate, also known as compound 1, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1 is not fully understood, but research suggests that it works by inhibiting various enzymes and signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. For example, in cancer cells, ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1 has been shown to inhibit the activity of the enzyme Akt, which is involved in cell proliferation and survival. Inflammation is another area where ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1 has been shown to have an effect, with research showing that it inhibits the activity of the transcription factor NF-κB, which is involved in the production of inflammatory cytokines. Finally, in neurodegenerative diseases, research suggests that ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1 works by inhibiting the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1 has been shown to induce apoptosis and inhibit cell proliferation, leading to the death of cancer cells. In inflammation, ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1 has been shown to inhibit the production of inflammatory cytokines, reducing inflammation and associated symptoms. Finally, in neurodegenerative diseases, ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1 has been shown to have neuroprotective effects, preventing the death of neurons and improving cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it easier to design experiments and interpret results. Additionally, ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1 has been shown to have a wide range of potential applications, making it a versatile tool for researchers. However, one limitation of using ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1 is that it is a synthetic ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate, which can be more difficult and expensive to produce than natural ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylates. Additionally, the effects of ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1 may vary depending on the specific cell type or disease being studied, which can make it more difficult to generalize results.

Future Directions

There are several potential future directions for research on ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1. One area of interest is in developing new synthetic analogs of the ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate that may have improved efficacy or fewer side effects. Additionally, research could focus on identifying the specific signaling pathways and enzymes that ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1 targets, which could lead to the development of more targeted therapies for cancer, inflammation, and neurodegenerative diseases. Finally, research could focus on identifying the potential side effects of ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1 and developing strategies to mitigate these effects.

Synthesis Methods

Compound 1 is synthesized through a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 2-hydroxy-5-nitrobenzoic acid to form ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 2. Compound 2 is then reacted with 2-bromo-4-methylphenol to form ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 3. Compound 3 is then reacted with ethyl cyanoacetate to form ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 4. Finally, ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 4 is reacted with 2-amino-4-methylpyridine to form ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1.

Scientific Research Applications

Compound 1 has been studied for its potential use in various scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is another area where ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1 has been studied, with research showing that it has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Finally, ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate 1 has also been studied for its potential use in treating neurodegenerative diseases, with research showing that it has neuroprotective effects and can prevent the death of neurons.

properties

Product Name

ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-[2-(4-methylphenyl)sulfonyloxyphenyl]-4H-pyran-3-carboxylate

InChI

InChI=1S/C23H22N2O6S/c1-4-29-23(26)20-15(3)30-22(25)18(13-24)21(20)17-7-5-6-8-19(17)31-32(27,28)16-11-9-14(2)10-12-16/h5-12,21H,4,25H2,1-3H3

InChI Key

QFRRRQGZJXBMES-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)C)C#N)N)C

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)C)C#N)N)C

Origin of Product

United States

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